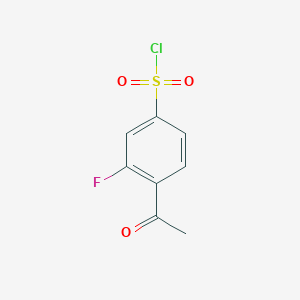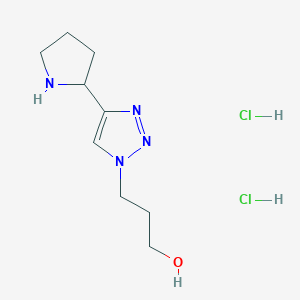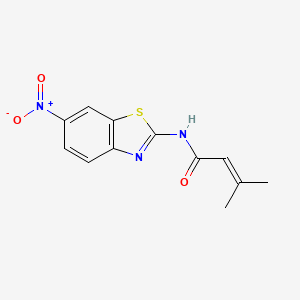
N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves multi-step chemical processes. For example, novel substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction, showcasing the intricate methods used in creating complex sulfonamide derivatives (Madhavi Gangapuram & K. Redda, 2009).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be comprehensively analyzed through techniques such as X-ray diffraction, revealing critical details about crystal formation and intermolecular interactions. For instance, the crystal structure and Hirshfeld surface analysis of a related sulfonamide compound provided insights into its degradation mechanism and molecular interactions (Koffi Sénam Etsè, G. Zaragoza, & B. Pirotte, 2019).
Chemical Reactions and Properties
Sulfonamide derivatives participate in various chemical reactions, including Fries rearrangement, under catalyst- and solvent-free conditions, showcasing their reactive nature and potential for further modification. Such reactions are crucial for developing new compounds with enhanced properties or specific functionalities (R. Moreno-Fuquen et al., 2019).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, can be determined through experimental methods. These properties are essential for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
Sulfonamide compounds exhibit a range of chemical properties, including antimicrobial and anticancer activities. Their ability to inhibit specific enzymes or bind to receptors makes them valuable for medicinal chemistry research. For example, novel sulfonamide derivatives have been explored for their potential as anticancer agents, demonstrating the broad applicability of these compounds in therapeutic contexts (Abdulsalam A. M. Alkhaldi et al., 2020).
科学的研究の応用
Biofouling Prevention in Reverse Osmosis Systems
The compound's potential use in preventing biofouling in reverse osmosis (RO) polyamide membrane systems was reviewed. While it was not directly named, the review discussed the need for safe and effective antifouling agents in RO systems, highlighting the importance of alternatives to traditional chlorine-based treatments which can damage membranes and produce harmful byproducts (Da-Silva-Correa et al., 2022).
Novel Synthesis of Pharmaceutical Compounds
The review explored novel methods in the synthesis of proton pump inhibitors like omeprazole, focusing on the synthesis process and impurities. Although N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide was not specifically mentioned, understanding the synthesis and impurities of related compounds can provide insights into its potential applications in pharmaceuticals (Saini et al., 2019).
DNA Interaction and Drug Design
Although not directly related, studies on Hoechst 33258, a compound known to bind to the minor groove of DNA, provide insights that could be relevant in understanding how this compound might interact with biological molecules, potentially aiding in drug design and therapeutic applications (Issar & Kakkar, 2013).
Cardiovascular System Drug Delivery
The review on therapeutic delivery to the cardiovascular system, including the delivery of small organic compounds, peptides, and siRNA, offers a broad perspective on drug delivery systems. Insights from this review could be relevant for understanding how this compound might be formulated for targeted therapeutic applications (Geldenhuys et al., 2017).
Organic Pollutants Treatment
The review of the advanced oxidation processes (AOPs) for treating organic pollutants like acetaminophen, and the discussion on the degradation pathways and biotoxicity of by-products, could be pertinent if this compound has potential applications in environmental remediation or if its degradation products have environmental implications (Qutob et al., 2022).
特性
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-12-27-18(20-13)11-26-17-8-6-14(7-9-17)19(23)21-15-4-3-5-16(10-15)22-28(2,24)25/h3-10,12,22H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLUESJXEUPEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2494817.png)



![2-(2,4-dimethylphenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2494823.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2494827.png)

![Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2494829.png)
![N-(5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B2494830.png)
![3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2494832.png)
![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2494833.png)

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2494839.png)